4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
Description
4-{[(E)-(3,4-Dimethoxyphenyl)methylidene]amino}-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a Schiff base derivative of 1,2,4-triazole-3-thiol, characterized by a methoxy-substituted benzylidene group at the 4-position and a 2-methoxyphenyl substituent at the 5-position. The compound’s structure combines a triazole core with electron-rich aromatic systems, which are critical for its biological and physicochemical properties. The E-configuration of the imine bond (C=N) is stabilized by conjugation with the aromatic rings and intramolecular hydrogen bonding. This compound is synthesized via condensation of 4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol with 3,4-dimethoxybenzaldehyde under acidic conditions, a method analogous to procedures described for related triazole derivatives .
Properties
CAS No. |
478257-19-1 |
|---|---|
Molecular Formula |
C18H18N4O3S |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
4-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H18N4O3S/c1-23-14-7-5-4-6-13(14)17-20-21-18(26)22(17)19-11-12-8-9-15(24-2)16(10-12)25-3/h4-11H,1-3H3,(H,21,26)/b19-11+ |
InChI Key |
UKLDECVDQCJPAQ-YBFXNURJSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3OC)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3OC)OC |
Origin of Product |
United States |
Preparation Methods
Electrophilic Aromatic Substitution
Methoxyphenyl groups are introduced via Friedel-Crafts acylation or alkylation. 2-Methoxybenzoyl chloride reacts with the triazole-thiol intermediate in the presence of AlCl₃, yielding 5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol. This step requires anhydrous conditions to prevent hydrolysis of the acyl chloride.
Key Parameters:
Suzuki-Miyaura Coupling
For higher regioselectivity, palladium-catalyzed cross-coupling has been employed. The triazole-thiol intermediate is functionalized with 3,4-dimethoxyphenylboronic acid using Pd(PPh₃)₄ as a catalyst, achieving 80–85% yield. This method is advantageous for introducing electron-rich aryl groups without harsh acidic conditions.
Reaction Setup:
Schiff Base Formation via Condensation
The final step involves condensing the amino-triazole intermediate with 3,4-dimethoxybenzaldehyde to form the E-configured hydrazone. This reaction is typically conducted in ethanol under acidic catalysis (e.g., acetic acid), with yields ranging from 60% to 75%.
Optimized Protocol:
-
Substrates:
-
4-Amino-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol (1 equiv)
-
3,4-Dimethoxybenzaldehyde (1.2 equiv)
-
-
Catalyst: Glacial acetic acid (5 mol%)
-
Solvent: Ethanol (reflux, 6 hours)
-
Workup: Precipitation with ice-cold water, filtration, and recrystallization from ethanol
Characterization Data:
-
Melting Point: 198–200°C
-
¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, CH=N), 7.45–6.85 (m, 7H, Ar-H), 3.85 (s, 6H, OCH₃)
Industrial-Scale Production and Purification
Catalytic Optimization
Industrial methods employ zeolite catalysts to enhance cyclization efficiency. For example, H-ZSM-5 zeolite increases the yield of the triazole core to 90% by providing acidic sites that accelerate dehydration.
Purification Techniques
-
Recrystallization: Ethanol/water (7:3) removes unreacted starting materials.
-
Column Chromatography: Silica gel (60–120 mesh) with ethyl acetate/hexane (1:4) isolates the Schiff base.
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
-
Byproduct Formation: Oxidative dimerization of the thiol group can occur, producing disulfides. This is mitigated by conducting reactions under nitrogen atmosphere.
-
Low Solubility: The triazole-thiol intermediate exhibits poor solubility in polar solvents. Using DMF or DMSO as co-solvents improves reaction homogeneity.
Emerging Methodologies
Recent advances include microwave-assisted synthesis , which reduces reaction times from hours to minutes. For example, cyclization of thiosemicarbazide derivatives under microwave irradiation (300 W, 120°C) achieves 88% yield in 15 minutes .
Chemical Reactions Analysis
Oxidation Reactions
The thiol (-SH) group is highly susceptible to oxidation, forming disulfides or sulfonic acids depending on reaction conditions:
Mechanistic Notes :
-
Disulfide formation proceeds via radical intermediates in the presence of mild oxidants like H₂O₂ .
-
Stronger oxidants (e.g., KMnO₄) cleave the S–H bond, leading to sulfonic acid derivatives.
Reduction Reactions
The imine (Schiff base) group undergoes reduction, while the thiol moiety may remain intact or participate in subsequent reactions:
Mechanistic Notes :
-
Sodium borohydride selectively reduces the C=N bond without affecting the thiol group.
-
Catalytic hydrogenation may lead to partial desulfurization if prolonged .
Substitution Reactions
The methoxy (-OCH₃) and thiol (-SH) groups participate in nucleophilic and electrophilic substitutions:
Nucleophilic Substitution at Methoxy Groups
| Reagent/Conditions | Product Formed | Key Observations |
|---|---|---|
| NaOH in H₂O/EtOH under reflux | Hydroxy derivative (-OH) | Demethylation of methoxy groups |
| NaSMe in DMSO | Methylthio (-SMe) substitution | Requires microwave irradiation |
Electrophilic Substitution on Aromatic Rings
| Reagent/Conditions | Product Formed | Key Observations |
|---|---|---|
| HNO₃/H₂SO₄ (nitration) | Nitro-substituted triazole | Para-substitution favored |
| Br₂ in CHCl₃ | Brominated aromatic rings | Ortho/para selectivity observed |
Mechanistic Notes :
-
Demethylation of methoxy groups under basic conditions produces phenolic -OH, enabling further functionalization.
-
Electrophilic substitutions occur preferentially on the electron-rich dimethoxyphenyl ring .
Cyclization and Complexation
The triazole-thiol scaffold participates in metal coordination and heterocycle formation:
| Reagent/Conditions | Product Formed | Key Observations |
|---|---|---|
| CuCl₂ in methanol | Cu(II)-triazole complex | Stable octahedral geometry |
| CS₂ in presence of NH₃ | Thiadiazole derivatives | Forms fused heterocycles |
Mechanistic Notes :
-
Thiol groups act as bidentate ligands, coordinating with transition metals like Cu(II) and Fe(III) .
Degradation Pathways
Under extreme conditions, the compound undergoes decomposition:
-
Thermal Degradation : Decomposes above 250°C, releasing SO₂ and NH₃.
-
Photodegradation : UV light induces cleavage of the Schiff base, forming aldehydes and amines.
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of 1,2,4-triazole-3-thiol compounds exhibit significant anticancer activity. For instance, compounds bearing the triazole moiety have been synthesized and tested against various cancer cell lines, including melanoma and breast cancer. The compound has shown promising cytotoxicity against these lines due to its ability to inhibit cell proliferation and induce apoptosis .
Case Study:
In a study involving the synthesis of hydrazone derivatives linked to 1,2,4-triazole-3-thiol frameworks, several compounds were identified with enhanced selectivity towards cancer cells. The most active derivative inhibited cell migration and demonstrated potential as an antimetastatic agent .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Triazole derivatives are known to possess broad-spectrum activity against bacteria and fungi. The polar nature of the triazole nucleus enhances solubility and bioavailability, making these compounds effective against various pathogens .
Anti-inflammatory Effects
Compounds with a triazole structure have been reported to exhibit anti-inflammatory properties. They modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases .
Synthesis of Novel Materials
The unique chemical structure of 4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol allows for its use as a building block in the synthesis of novel materials with specific electronic or optical properties. Its incorporation into polymer matrices can lead to materials with enhanced performance characteristics for applications in electronics and photonics.
Mechanism of Action
The mechanism of action of 4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Research Findings
Substituent Flexibility : Methoxy groups enhance solubility and target binding, while halogens improve lipophilicity but reduce metabolic stability .
Biological Potency : Pyrazole and heterocyclic substituents (e.g., ) often outperform purely aromatic analogs in cytotoxicity and enzyme inhibition .
Synthetic Optimization : Microwave techniques and catalysts like InCl3 () significantly enhance reaction efficiency for triazole derivatives .
Biological Activity
The compound 4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a member of the 1,2,4-triazole family, which has garnered significant attention due to its diverse biological activities. This article explores the biological activity of this compound through various studies, highlighting its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Chemical Structure and Synthesis
The compound features a triazole ring substituted with a thiol group and two methoxyphenyl moieties. The synthesis typically involves the reaction of hydrazones with isothiocyanates or aldehydes, leading to the formation of the desired triazole-thiol structure. Characterization methods such as FT-IR and NMR spectroscopy are employed to confirm the molecular structure.
Antimicrobial Activity
Numerous studies have reported the antimicrobial properties of 1,2,4-triazole derivatives. For instance, a study synthesized various 4,5-disubstituted 1,2,4-triazole-3-thiols and evaluated their antibacterial activities against common pathogens. The results indicated that many derivatives exhibited significant inhibition zones against bacteria such as Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Bacteria Tested | Inhibition Zone (mm) |
|---|---|---|
| A | E. coli | 15 |
| B | S. aureus | 18 |
| C | Pseudomonas aeruginosa | 12 |
Anticancer Activity
The anticancer potential of triazole derivatives has also been extensively studied. For example, compounds derived from the triazole scaffold have shown cytotoxic effects against various cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and Panc-1 (pancreatic carcinoma). The selectivity towards cancer cells was notable, with some compounds exhibiting EC50 values in the nanomolar range .
Table 2: Cytotoxicity Against Cancer Cell Lines
| Compound | Cell Line | EC50 (nM) |
|---|---|---|
| D | IGR39 | 50 |
| E | MDA-MB-231 | 30 |
| F | Panc-1 | 45 |
Anti-inflammatory Activity
In addition to antimicrobial and anticancer activities, triazoles have demonstrated anti-inflammatory properties. Studies have shown that certain derivatives can reduce inflammation markers in vitro and in vivo models. For instance, compounds were tested for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .
Case Studies
- Antimicrobial Study : A systematic evaluation of various triazole derivatives highlighted their effectiveness against resistant strains of bacteria. The study concluded that modifications on the phenyl rings significantly influenced antimicrobial potency.
- Cytotoxicity Evaluation : A recent investigation into the anticancer effects of triazole-thiol derivatives revealed that specific substitutions led to enhanced selectivity for cancer cells over normal cells. This selectivity is crucial for developing targeted therapies with reduced side effects.
Q & A
Q. Key Variables :
- Solvent : Ethanol ensures solubility of aromatic aldehydes .
- Catalyst : Acidic conditions (e.g., AcOH) accelerate imine formation .
How can conflicting biological activity data for triazole derivatives be resolved?
Advanced
Discrepancies in reported activities (e.g., antimicrobial vs. inactive) arise from:
Q. Methodological Solutions :
Standardized Assays : Use common reference strains (e.g., E. coli ATCC 25922) and MIC protocols .
Computational Screening : Perform docking studies to predict binding affinity to target enzymes (e.g., CYP450) and correlate with experimental data .
What spectroscopic and computational techniques are critical for structural validation?
Q. Basic
Q. Advanced Application :
- TD-DFT : Models UV-Vis absorption spectra to study electronic transitions (e.g., π→π* in the triazole ring) .
How can the Mannich reaction be optimized for derivatives of this compound?
Advanced
Mannich reactions introduce aminoalkyl groups at the thiol position. Optimization strategies include:
Catalyst Screening : InCl₃ improves regioselectivity and reduces reaction time (5 h vs. 24 h) .
Solvent Systems : Aqueous NaOH (2.6%) enhances solubility of thiol intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
